molecular formula C11H12ClNO B15180151 N-((4-(Chloromethyl)phenyl)methyl)acrylamide CAS No. 84787-85-9

N-((4-(Chloromethyl)phenyl)methyl)acrylamide

Cat. No.: B15180151
CAS No.: 84787-85-9
M. Wt: 209.67 g/mol
InChI Key: KBMXUXBJBNFPRO-UHFFFAOYSA-N
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Description

N-((4-(Chloromethyl)phenyl)methyl)acrylamide is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.672 g/mol It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Chloromethyl)phenyl)methyl)acrylamide typically involves the reaction of 4-(Chloromethyl)benzylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-((4-(Chloromethyl)phenyl)methyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process. The reactions are conducted at temperatures ranging from 60°C to 80°C.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-((4-(Chloromethyl)phenyl)methyl)acrylamide has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of bioconjugates and as a cross-linking agent in the preparation of hydrogels.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-((4-(Chloromethyl)phenyl)methyl)acrylamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacrylamide: Lacks the chloromethyl group, resulting in different reactivity and applications.

    N,N-Dimethylacrylamide: Contains two

Properties

CAS No.

84787-85-9

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

N-[[4-(chloromethyl)phenyl]methyl]prop-2-enamide

InChI

InChI=1S/C11H12ClNO/c1-2-11(14)13-8-10-5-3-9(7-12)4-6-10/h2-6H,1,7-8H2,(H,13,14)

InChI Key

KBMXUXBJBNFPRO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)CCl

Origin of Product

United States

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